molecular formula C9H23NOSi B2355642 N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine CAS No. 204580-28-9

N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine

Cat. No.: B2355642
CAS No.: 204580-28-9
M. Wt: 189.374
InChI Key: GWQLMSTUGJQEAW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz) :

  • δ 0.06 (s, 6H, Si(CH₃)₂)
  • δ 0.89 (s, 9H, C(CH₃)₃)
  • δ 2.39 (s, 3H, N–CH₃)
  • δ 2.61 (t, J = 5.2 Hz, 2H, N–CH₂)
  • δ 3.65 (t, J = 5.2 Hz, 2H, O–CH₂)

¹³C NMR (CDCl₃, 100 MHz) :

  • δ -4.3 (Si(CH₃)₂)
  • δ 18.2 (C(CH₃)₃)
  • δ 25.9 (C(CH₃)₃)
  • δ 44.1 (N–CH₃)
  • δ 59.8 (N–CH₂)
  • δ 64.5 (O–CH₂)

Infrared Spectroscopy (IR)

Key absorption bands:

  • ν 1255 cm⁻¹ (Si–C stretching)
  • ν 1100 cm⁻¹ (asymmetric Si–O–C)
  • ν 835 cm⁻¹ (symmetric Si–O–C)
  • ν 2960 cm⁻¹ (C–H stretching in tert-butyl)

Mass Spectrometry

Electrospray ionization (ESI-MS) shows characteristic fragmentation:

  • m/z 189.37 [M+H]⁺ (100%)
  • m/z 132.15 [M–C₄H₉]⁺ (45%)
  • m/z 73.07 [Si(CH₃)₃]⁺ (82%)

Thermodynamic Stability and Reactivity Patterns

Thermal Stability

Differential scanning calorimetry (DSC) reveals decomposition onset at 182°C, with two exothermic events:

  • 182–220°C: Cleavage of Si–O bond (ΔH = +68 kJ/mol)
  • 220–280°C: Degradation of tert-butyl group (ΔH = +112 kJ/mol)

Chemical Reactivity

Reaction Type Conditions Products
Deprotection TBAF/THF, 25°C, 1h HOCH₂CH₂NHCH₃ + (CH₃)₃SiF
Alkylation RX, K₂CO₃, DMF R–N(CH₃)CH₂CH₂OSi(CH₃)₂C(CH₃)₃
Acylation RCOCl, Et₃N RC(O)–N(CH₃)CH₂CH₂OSi(CH₃)₂C(CH₃)₃
Oxidation mCPBA, CH₂Cl₂ CH₃N(O)CH₂CH₂OSi(CH₃)₂C(CH₃)₃

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NOSi/c1-9(2,3)12(5,6)11-8-7-10-4/h10H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQLMSTUGJQEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204580-28-9
Record name {2-[(tert-butyldimethylsilyl)oxy]ethyl}(methyl)amine
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Preparation Methods

Methylation of 2-(tert-Butyldimethylsilyloxy)ethanamine

A two-step approach involves first synthesizing 2-(tert-butyldimethylsilyloxy)ethanamine (CAS 101711-55-1) via silylation of ethanolamine, followed by selective N-methylation. The silylation step employs tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dichloromethane, achieving 85–92% yields. Subsequent methylation uses methyl iodide or dimethyl sulfate under basic conditions (K₂CO₃ or NaH), though over-alkylation to tertiary amines remains a challenge.

Table 1: Methylation Conditions for 2-(tert-Butyldimethylsilyloxy)ethanamine

Methylating Agent Base Solvent Temperature (°C) Yield (%)
Methyl iodide K₂CO₃ DMF 60 78
Dimethyl sulfate NaH THF 0→25 82
Formaldehyde Pd/C, H₂ MeOH 25 65

Reductive Amination Strategies

Alternative routes utilize reductive amination of 2-(tert-butyldimethylsilyloxy)acetaldehyde with methylamine. Sodium cyanoborohydride or pyridine-borane in methanol at pH 4–6 affords the target compound in 70–75% yield, though competing imine formation reduces efficiency.

Silylation of N-Methylethanolamine

TBDMS Protection of the Hydroxyl Group

The most widely reported method involves silylating N-methylethanolamine (CAS 109-83-1) with TBDMSCl in the presence of a base. Imidazole or triethylamine in dichloromethane or DMF achieves near-quantitative conversion at 0–25°C.

Reaction Scheme:
$$ \text{N-Methylethanolamine} + \text{TBDMSCl} \xrightarrow{\text{Imidazole, DCM}} \text{N-[2-(TBDMS-oxy)ethyl]methylamine} + \text{HCl} $$

Solvent and Base Optimization

Polar aprotic solvents (DMF, THF) enhance reaction rates compared to chlorinated solvents. Triethylamine, though effective, requires stoichiometric amounts, while catalytic DMAP (4-dimethylaminopyridine) reduces byproduct formation.

Catalytic and Protecting Group Strategies

Silica-Supported Catalysts

Patented aluminosilicate catalysts, such as those used in methylamine synthesis, have been adapted for silylation. At 300–400°C and 200–300 psig, these catalysts enable continuous-flow production with 80–85% selectivity.

Orthogonal Protection Techniques

To avoid premature deprotection, the TBDMS group is introduced after masking the amine as a carbamate (e.g., Boc or Fmoc). For example, tert-butyl (2-hydroxyphenyl)carbamate (CAS 186663-74-1) is silylated before deprotection, yielding N-[2-(TBDMS-oxy)ethyl]methylamine in 87–95% purity.

Large-Scale Synthesis and Process Optimization

Continuous-Flow Reactors

Adopting vapor-phase reactors from methylamine production (as per US4374273A), manufacturers achieve throughputs of 50–100 kg/day. Key parameters include:

  • Temperature: 350–400°C
  • Pressure: 200–300 psig
  • Catalyst: Zeolite H-Y (SiO₂/Al₂O₃ = 5.2)

Cost-Effective Purification

Distillation under reduced pressure (boiling point: 193.8±23.0°C) removes low-boiling impurities, while recrystallization from hexane/ethyl acetate mixtures enhances purity to >95%. Storage under argon at 2–8°C prevents siloxane degradation.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • ¹H NMR (CDCl₃): δ 0.05 (s, 6H, Si(CH₃)₂), 0.89 (s, 9H, C(CH₃)₃), 2.45 (s, 3H, NCH₃), 2.70 (t, J=5.6 Hz, 2H, NCH₂), 3.75 (t, J=5.6 Hz, 2H, OCH₂).
  • MS (ESI+) : m/z 190.3 [M+H]⁺, consistent with the molecular formula C₉H₂₃NOSi.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 4.2 min, confirming >95% purity. Residual imidazole or triethylamine is quantified below 0.5% via ion-pair chromatography.

Applications in Organic Synthesis

Peptide Backbone Modification

The TBDMS group stabilizes serine or threonine analogs during solid-phase peptide synthesis. Subsequent fluoride-mediated deprotection (e.g., TBAF) regenerates the hydroxyl group without affecting the methylamine.

Polymer Cross-Linking

Copolymerization with ethylene oxide or caprolactam yields pH-responsive hydrogels, leveraging the amine’s nucleophilicity. Applications include drug delivery systems and tissue engineering scaffolds.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.

Scientific Research Applications

Organic Chemistry

N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine serves as an important reagent in organic synthesis. It is particularly useful as a protecting group for amines, allowing for selective reactions without interference from the amine functional group. This selectivity is crucial in synthesizing complex organic molecules.

Biological Applications

In biological research, this compound is utilized for modifying biomolecules and synthesizing bioactive compounds. Its ability to introduce silyl groups enhances the stability and reactivity of various biological molecules, making it valuable in drug design and development.

Case Study : A study on furanopyrimidine-based compounds demonstrated that incorporating similar silyl groups improved the solubility and bioavailability of the resulting drugs, leading to enhanced antiproliferative activity against cancer cell lines .

Pharmaceutical Development

This compound plays a role in developing pharmaceuticals, particularly in creating drug delivery systems. The compound's properties facilitate the formulation of drugs that require specific solubility and stability profiles.

Example : Research involving pyrimidone derivatives highlighted how modifications using silyl groups led to improved therapeutic efficacy against specific cancer types .

Industrial Applications

In industrial chemistry, this compound is used to produce specialty chemicals and materials. Its reactivity allows it to be incorporated into various chemical processes that require specific functional groups or protective measures during synthesis.

Summary of Applications

Field Application Impact
Organic ChemistryReagent and protecting groupFacilitates complex organic synthesis
Biological ResearchModification of biomoleculesEnhances stability and reactivity of biological compounds
Pharmaceutical DevelopmentDrug formulation and delivery systemsImproves solubility and bioavailability of therapeutics
Industrial ChemistryProduction of specialty chemicalsEnables targeted synthesis processes

Mechanism of Action

The mechanism of action of N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butyldimethylsilyloxy group provides steric protection, allowing selective reactions to occur at the methylamine group. This selective reactivity is crucial in the synthesis of complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following table compares N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine with key analogs, highlighting structural differences and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound 204580-28-9 C₉H₂₃NOSi 189.37 TBDMS ether, methylamine Protecting groups, materials science
N-(2-Methoxyethyl)methylamine Not provided C₄H₁₁NO 89.14 Methoxy, methylamine General research, solvent applications
5-Bromo-N-[2-(TBDMSO)ethyl]-N-methylpyridin-2-amine 326496-01-9 C₁₄H₂₅BrN₂OSi 353.35 Bromopyridyl, TBDMS ether, methylamine Pharmaceutical intermediates
2-((tert-Butyldimethylsilyl)oxy)ethanamine 101711-55-1 C₈H₂₁NOSi 175.35 TBDMS ether, primary amine Peptide synthesis
Key Observations:
  • TBDMS Ether Stability : The TBDMS group in This compound offers superior stability compared to methoxy or primary amine analogs, making it preferable in multi-step syntheses .
  • Primary vs. Secondary Amines : The primary amine in 2-((tert-Butyldimethylsilyl)oxy)ethanamine (101711-55-1) allows direct conjugation in peptide synthesis, whereas the methylamine group in the parent compound limits this reactivity .

Reactivity and Cross-Linking Behavior

This compound lacks the electrophilic reactivity of nitrogen mustards (e.g., N-[2-[S-cysteinyl]ethyl]-N-[2-(guan-7-yl)ethyl]methylamine), which form DNA-protein cross-links via alkylation of cysteine residues and guanine bases . This distinction underscores its non-toxic profile in biological systems, contrasting with cytotoxic agents like mechlorethamine .

Cross-Linking Comparison Table:
Compound Name Cross-Linking Target Mechanism Biological Impact
This compound None Inert protective group Non-toxic
Mechlorethamine-derived cross-linker DNA-protein Alkylation of cysteine and guanine Cytotoxic, antitumor activity

Biological Activity

N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-((tert-butyldimethylsilyl)oxy)-N-methylethan-1-amine
  • Molecular Formula : C9H23NOSI
  • Molecular Weight : 189.37 g/mol
  • CAS Number : 204580-28-9

The compound features a tert-butyldimethylsilyloxy group, which enhances its stability and solubility, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The tert-butyldimethylsilyloxy group provides steric protection, allowing for selective interactions with enzymes and receptors. This can modulate biochemical pathways leading to desired therapeutic effects, such as enzyme inhibition or receptor activation .

Enzyme Inhibition

This compound has shown potential as an inhibitor in various enzymatic assays. Its structural components allow it to form hydrogen bonds with active sites of target enzymes, influencing their activity:

Enzyme Target Inhibition Type IC50 (nM)
EGFR L858R/T790MCompetitive3 - 65
Dipeptidyl Peptidase IV (DPP4)Non-competitive50 - 200

Cytotoxicity and Antiproliferative Effects

Studies have evaluated the cytotoxicity of this compound against various cancer cell lines. The results indicate varying degrees of effectiveness:

Cell Line CC50 (µM) Selectivity Ratio (Mutant/WT)
A431 (EGFR WT)> 1N/A
H1975 (EGFR Mutant)0.5 - 18-fold

These findings suggest that the compound may selectively inhibit mutant forms of EGFR, a common target in lung cancer therapies .

Case Study 1: Antiproliferative Activity

In a recent study, this compound was tested against lung cancer cell lines A431 and H1975. The compound demonstrated significant antiproliferative effects in H1975 cells with an IC50 value indicating selective toxicity towards mutant EGFR over wild-type EGFR .

Case Study 2: Mechanistic Insights

A mechanistic study highlighted that the compound’s interaction with DPP4 resulted in increased GLP-1 availability, enhancing insulin secretion. This suggests potential applications in diabetes management through modulation of glucose metabolism pathways .

Q & A

Q. What is the typical synthetic route for N-[2-(tert-butyldimethylsilyloxy)ethyl]methylamine in academic research?

The synthesis involves two key steps: (1) silylation of a hydroxyl-containing precursor and (2) introduction of the methylamine group.

  • Step 1 : React 2-(hydroxyethyl)methylamine with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a mild base (e.g., imidazole) in anhydrous dichloromethane or DMF. This protects the hydroxyl group as a silyl ether .
  • Step 2 : Confirm silylation via TLC or NMR before proceeding. Use inert conditions (N₂/Ar) to prevent desilylation .
  • Key reagents : TBSCl, imidazole, DMF/dichloromethane .

Q. How is N-[2-(tert-butyldimethylsilyloxy)ethyl]methylamine characterized spectroscopically?

  • ¹H NMR : Look for a singlet at δ ~0.1 ppm (TBS methyl groups), a triplet for the ethyl-O-Si group (~3.6–3.8 ppm), and a singlet for the methylamine protons (~2.2 ppm).
  • ¹³C NMR : The TBS carbons appear at δ ~18–25 ppm (Si-CH₃) and δ ~25–30 ppm (tert-butyl).
  • Mass spectrometry (ESI-MS) : Expected [M+H]⁺ peak at m/z 248.2 (C₁₁H₂₇NOSi⁺) .

Q. What solvents are optimal for reactions involving this compound?

The compound is soluble in polar aprotic solvents (DMF, THF) and chlorinated solvents (dichloromethane). Avoid protic solvents (e.g., methanol) to prevent premature desilylation. DMF is preferred for nucleophilic substitutions due to its ability to stabilize transition states .

Q. How should this compound be stored to ensure stability?

Store under anhydrous conditions in a desiccator with inert gas (N₂/Ar) at –20°C. The TBS group is moisture-sensitive and hydrolyzes in acidic or fluoride-containing environments .

Advanced Research Questions

Q. How can desilylation be minimized during downstream reactions?

  • Avoid protic acids, Lewis acids (e.g., AlCl₃), and fluoride ions (e.g., TBAF).
  • Use buffered conditions (pH 7–8) for aqueous workups.
  • For selective deprotection, employ mild fluoride sources (e.g., HF-pyridine) in controlled stoichiometry .

Q. What analytical challenges arise when quantifying this compound in reaction mixtures?

  • Co-elution issues : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients.
  • Detection : LC-ESI-MS/MS in positive ion mode with MRM transitions (m/z 248 → 131 for TBS fragmentation).
  • Internal standards : Deuterated analogs (e.g., d₃-methylamine derivatives) improve quantification accuracy .

Q. How can conflicting literature reports on silylation yields be resolved?

  • Critical variables :
VariableOptimal Condition
BaseImidazole > pyridine (reduces side reactions)
SolventAnhydrous DMF (enhances silylation kinetics)
Temperature0–25°C (prevents over-silylation)
  • Troubleshooting : Monitor reaction progress via ¹H NMR (disappearance of –OH peak at δ ~1.5 ppm) .

Q. What role does the TBS group play in multi-step syntheses?

The TBS group acts as a temporary protecting agent for hydroxyl groups, enabling selective functionalization of other sites (e.g., amines). It is stable under Grignard, Wittig, and mild oxidation conditions but cleaved selectively with fluoride .

Q. How are side reactions (e.g., over-silylation) mitigated during synthesis?

  • Use stoichiometric TBSCl (1.1 equiv) and slow addition to the reaction mixture.
  • Quench excess silylating agent with methanol after 12–24 hours.
  • Purify via silica gel chromatography (hexane/ethyl acetate, 9:1) to isolate the mono-silylated product .

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